![molecular formula C13H16Cl2N2O3S B275372 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)

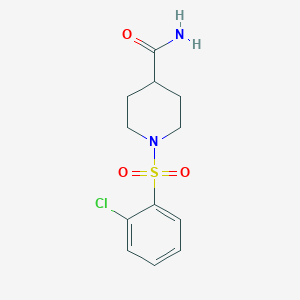

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adenosine is a purine nucleoside that is present in all cells of the body. It plays an important role in regulating various physiological processes such as cardiac function, neurotransmission, and immune response. Adenosine exerts its effects by binding to four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. Among these subtypes, the adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of cardiovascular and neuronal functions. DPCPX is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor.

Wissenschaftliche Forschungsanwendungen

DPCPX has been extensively used in scientific research to investigate the physiological and pathological roles of the adenosine A1 receptor. For example, DPCPX has been used to study the effects of adenosine A1 receptor activation on the regulation of blood pressure, heart rate, and neuronal activity. DPCPX has also been used to investigate the involvement of adenosine A1 receptor in the development of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Wirkmechanismus

DPCPX acts as a competitive antagonist of the adenosine A1 receptor by binding to the orthosteric site of the receptor. This prevents the binding of adenosine to the receptor and thereby blocks the downstream signaling pathways mediated by the receptor. The adenosine A1 receptor is coupled to inhibitory G proteins, which inhibit the activity of adenylate cyclase and reduce the intracellular levels of cyclic AMP (cAMP). By blocking the adenosine A1 receptor, DPCPX increases the levels of cAMP and activates downstream signaling pathways that are normally inhibited by the receptor.

Biochemical and physiological effects:

DPCPX has been shown to have several biochemical and physiological effects, mainly due to its antagonistic activity on the adenosine A1 receptor. For example, DPCPX has been shown to increase the release of dopamine in the striatum and to enhance the locomotor activity in mice. DPCPX has also been shown to increase the coronary blood flow and to reduce the infarct size in animal models of myocardial ischemia. Moreover, DPCPX has been shown to enhance the cognitive function and to reduce the seizure activity in animal models of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

DPCPX has several advantages as a tool for studying the adenosine A1 receptor. It is a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the physiological and pathological roles of the receptor. Moreover, DPCPX has a long half-life and can be administered orally, which facilitates its use in animal experiments. However, DPCPX has some limitations as well. It has a low solubility in water and requires the use of organic solvents for its preparation. Moreover, DPCPX has a high affinity for plasma proteins, which may affect its pharmacokinetics and bioavailability.

Zukünftige Richtungen

There are several future directions for the use of DPCPX in scientific research. One direction is to investigate the involvement of adenosine A1 receptor in the regulation of immune response and inflammation. Another direction is to study the effects of adenosine A1 receptor activation on the regulation of glucose and lipid metabolism. Moreover, DPCPX can be used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of neurological and cardiovascular disorders.

Synthesemethoden

The synthesis of DPCPX involves several steps, starting from the reaction of 4,5-dichloro-2-methylphenol with thionyl chloride to form 4,5-dichloro-2-methylphenyl chloride. This intermediate is then reacted with piperidine-4-carboxylic acid to form 4-(4,5-dichloro-2-methylphenylsulfonyl)piperidine-4-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling reagents.

Eigenschaften

Produktname |

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide |

|---|---|

Molekularformel |

C13H16Cl2N2O3S |

Molekulargewicht |

351.2 g/mol |

IUPAC-Name |

1-(4,5-dichloro-2-methylphenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C13H16Cl2N2O3S/c1-8-6-10(14)11(15)7-12(8)21(19,20)17-4-2-9(3-5-17)13(16)18/h6-7,9H,2-5H2,1H3,(H2,16,18) |

InChI-Schlüssel |

XBXLGVYAOHMTIU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |

Kanonische SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)